N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core. Key structural features include:
- A 1,2,4-triazolo[4,3-a]quinazolin-5-one scaffold, which is associated with diverse pharmacological activities .
- A phenethyl group at the 4-position of the triazole ring, which may enhance lipophilicity and receptor binding.
- A thioacetamide linker (-S-CH2-C(=O)-NH-) connecting the triazoloquinazoline core to a 4-methylbenzyl substituent, contributing to steric and electronic modulation.
Spectral characterization (IR, $^1$H NMR, mass spectrometry) and elemental analysis are standard for confirming such structures .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2S/c1-19-11-13-21(14-12-19)17-28-24(33)18-35-27-30-29-26-31(16-15-20-7-3-2-4-8-20)25(34)22-9-5-6-10-23(22)32(26)27/h2-14H,15-18H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLURKZNRKIXLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4OS |
| Molecular Weight | 372.46 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves multi-step reactions typically including the formation of the quinazoline core followed by thioacetylation. The detailed synthetic pathway can be found in specialized literature on quinazoline derivatives.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For example:
- Cell Line Studies : Research has shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines such as HCT116 and HT29. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase as evidenced by increased levels of pro-apoptotic markers (Bax and p53) and decreased anti-apoptotic markers (Bcl-2) .
- Molecular Docking Studies : Molecular docking simulations suggest strong binding affinity to specific targets involved in cancer progression. This indicates a potential mechanism of action through inhibition of growth factor receptors such as EGFR and VEGFR .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated:
- Minimum Inhibitory Concentration (MIC) : The MIC values against various bacterial strains have shown promising results when compared to conventional antibiotics like ciprofloxacin .
Study 1: Quinazoline Derivatives in Cancer Treatment
A study published in 2023 highlighted a series of quinazoline derivatives that exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The study emphasized the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related compounds revealed that certain derivatives significantly inhibited bacterial growth at low concentrations. This study utilized both experimental and computational approaches to elucidate the structure–activity relationship (SAR) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazoloquinazoline derivatives are studied for their structural versatility and bioactivity. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations:
The 4-methylbenzyl moiety may improve metabolic stability relative to furan (Compound 11e) or amino acid esters (Compounds 8, 9c) due to reduced susceptibility to oxidative degradation .
Spectral Trends :
- NH protons in thioacetamide-linked derivatives (e.g., δ 11.3 in Compound 11e) are deshielded compared to ester-linked analogs (δ 4.07 for SCH$_2$ in Compound 8), reflecting electronic differences .
- IR carbonyl stretches (1650–1682 cm$^{-1}$) are consistent across triazoloquinazoline derivatives, confirming core stability .
Biological Activity :
- While biological data for the target compound are unavailable, structurally related triazoloquinazolines have shown antimicrobial, anti-inflammatory, and CNS activity . For example, alprazolam’s triazole ring enhances GABA receptor binding, suggesting that the target’s triazole core may confer similar potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
